2-(2-(1,1-Difluoroethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2-(1,1-Difluoroethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of significant interest in the field of organic chemistry. This compound features a difluoroethyl group attached to a phenyl ring, which is further connected to a dioxaborolane moiety. The presence of fluorine atoms in the structure imparts unique chemical properties, making it valuable for various applications, particularly in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1,1-Difluoroethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the difluoromethylation of a suitable precursor. One common method is the reaction of 2-bromo-1,1-difluoroethane with a phenylboronic acid derivative under palladium-catalyzed cross-coupling conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-(1,1-Difluoroethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: The difluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Cross-Coupling Reactions: The boron moiety allows for Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Cross-Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, cross-coupling with aryl halides yields biaryl compounds, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
2-(2-(1,1-Difluoroethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-(1,1-Difluoroethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to undergo various chemical transformations. The difluoroethyl group can participate in nucleophilic substitution reactions, while the boron moiety facilitates cross-coupling reactions. These reactions enable the compound to form new chemical bonds, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2-(2-(1,1-Difluoroethyl)phenyl)-1-fluorocyclopropane-1-carboxylic acid: This compound also contains a difluoroethyl group but differs in its overall structure and reactivity.
2,2-Dichloro-1,1-difluoroethyl methyl ether: Another fluorinated compound with distinct chemical properties and applications.
Uniqueness
2-(2-(1,1-Difluoroethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of its difluoroethyl and dioxaborolane moieties. This combination imparts specific reactivity patterns, making it particularly useful in cross-coupling reactions and the synthesis of complex organic molecules .
Properties
IUPAC Name |
2-[2-(1,1-difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BF2O2/c1-12(2)13(3,4)19-15(18-12)11-9-7-6-8-10(11)14(5,16)17/h6-9H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXRSWYVUNKMOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(C)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BF2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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